molecular formula C9H6BrF3N2 B6168558 3-[3-(bromomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine CAS No. 162845-02-5

3-[3-(bromomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine

Cat. No.: B6168558
CAS No.: 162845-02-5
M. Wt: 279.1
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Description

3-[3-(bromomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine is a compound of significant interest in the field of chemical biology and organic chemistry. This compound is characterized by the presence of a diazirine ring, a trifluoromethyl group, and a bromomethyl group attached to a phenyl ring. The unique structure of this compound makes it a valuable tool in various scientific applications, particularly in photoaffinity labeling and cross-linking studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(bromomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Diazirine Ring: The diazirine ring is formed through the reaction of a suitable precursor with a diazo compound under specific conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Bromomethylation: The final step involves the bromomethylation of the phenyl ring, which can be achieved using bromomethylating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(bromomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Photochemical Reactions: The diazirine ring can undergo photolysis upon exposure to UV light, generating reactive carbene intermediates.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

    Photolysis: UV light sources with wavelengths around 350 nm are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are employed under inert atmosphere conditions.

Major Products

    Substitution Products: Various azides, thiols, and other nucleophiles can be introduced.

    Photolysis Products: Reactive carbenes that can insert into C-H, N-H, or O-H bonds.

    Coupling Products: Biaryl compounds and other complex structures.

Scientific Research Applications

3-[3-(bromomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine is widely used in scientific research due to its unique properties:

    Photoaffinity Labeling: Used to study protein-ligand interactions by forming covalent bonds with target proteins upon UV irradiation.

    Cross-Linking Studies: Helps in identifying protein-protein interactions and mapping protein structures.

    Chemical Biology: Employed in the design of chemical probes for studying biological pathways.

    Drug Discovery: Utilized in the development of covalent inhibitors and target identification.

Mechanism of Action

The mechanism of action of 3-[3-(bromomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine involves the generation of reactive intermediates upon activation:

    Photolysis: UV light induces the cleavage of the diazirine ring, forming a highly reactive carbene intermediate.

    Carbene Insertion: The carbene can insert into various chemical bonds, forming covalent linkages with nearby molecules.

    Target Engagement: In biological systems, this allows for the covalent modification of target proteins, facilitating their identification and study.

Comparison with Similar Compounds

3-[3-(bromomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine can be compared with other diazirine-containing compounds:

    3-[4-(bromomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine: Similar structure but with the bromomethyl group at the para position.

    3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine: Lacks the bromomethyl group, affecting its reactivity and applications.

    3-(3-(bromomethyl)-5-ethynylphenyl)-3-(trifluoromethyl)-3H-diazirine: Contains an additional ethynyl group, providing further functionalization options.

The unique combination of the bromomethyl and trifluoromethyl groups in this compound enhances its versatility and reactivity, making it a valuable tool in various scientific disciplines.

Properties

CAS No.

162845-02-5

Molecular Formula

C9H6BrF3N2

Molecular Weight

279.1

Purity

95

Origin of Product

United States

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